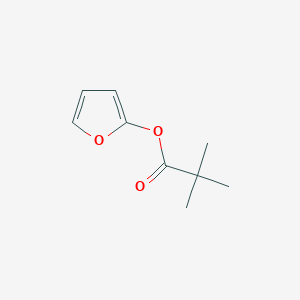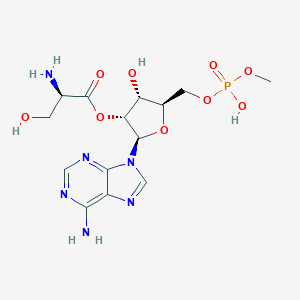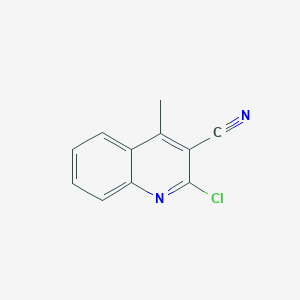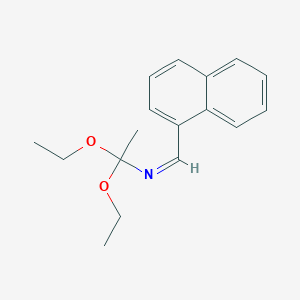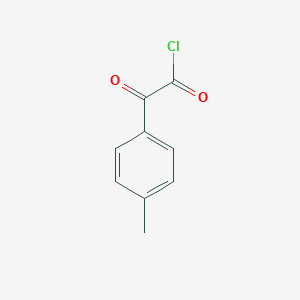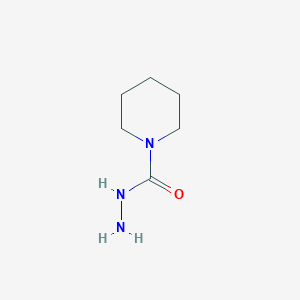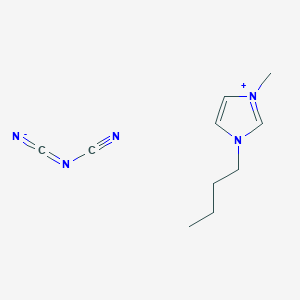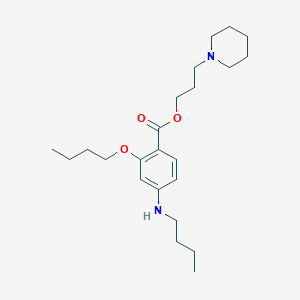
Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester, commonly known as BBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BBP is a type of ester that is commonly used as a plasticizer in the manufacturing of various products. However, its unique chemical structure has also made it a popular choice for use in scientific research. In
Applications De Recherche Scientifique
BBP has been widely used in scientific research for its potential applications in various fields such as medicine, biology, and chemistry. One of the most promising applications of BBP is in the development of new drugs. BBP has been shown to have a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of BBP is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. BBP has been shown to interact with various receptors in the body, including the cannabinoid receptor CB2, the vanilloid receptor TRPV1, and the G protein-coupled receptor GPR55. These interactions can lead to a wide range of physiological effects, including pain relief, inflammation reduction, and cell death in cancer cells.
Effets Biochimiques Et Physiologiques
BBP has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. BBP has also been shown to have analgesic effects by reducing pain sensitivity in animals. Additionally, BBP has been found to have antitumor effects by inducing cell death in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
BBP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications in various fields. However, BBP also has several limitations. It can be toxic at high doses, and its mechanism of action is not fully understood. Additionally, BBP can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several future directions for research on BBP. One potential area of research is the development of new drugs based on the structure of BBP. Another area of research is the investigation of the mechanism of action of BBP and its interactions with various receptors in the body. Additionally, further research is needed to determine the safety and toxicity of BBP at various doses. Overall, BBP has great potential for use in scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of BBP involves the reaction of 2-butoxy-4-butylamino benzoic acid with 3-piperidinopropyl chloride. The reaction is typically carried out in the presence of a catalyst such as triethylamine. The resulting BBP ester is then purified using various techniques such as column chromatography or recrystallization.
Propriétés
Numéro CAS |
100311-20-4 |
|---|---|
Nom du produit |
Benzoic acid, 2-butoxy-4-butylamino-, 3-piperidinopropyl ester |
Formule moléculaire |
C23H38N2O3 |
Poids moléculaire |
390.6 g/mol |
Nom IUPAC |
3-piperidin-1-ylpropyl 2-butoxy-4-(butylamino)benzoate |
InChI |
InChI=1S/C23H38N2O3/c1-3-5-13-24-20-11-12-21(22(19-20)27-17-6-4-2)23(26)28-18-10-16-25-14-8-7-9-15-25/h11-12,19,24H,3-10,13-18H2,1-2H3 |
Clé InChI |
CFFITRKPHLULBB-UHFFFAOYSA-N |
SMILES |
CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)OCCCC |
SMILES canonique |
CCCCNC1=CC(=C(C=C1)C(=O)OCCCN2CCCCC2)OCCCC |
Autres numéros CAS |
100311-20-4 |
Synonymes |
BENZOIC ACID, 2-BUTOXY-4-BUTYLAMINO-, 3-PIPERIDINOPROPYL ESTER |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



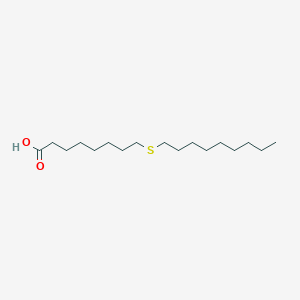
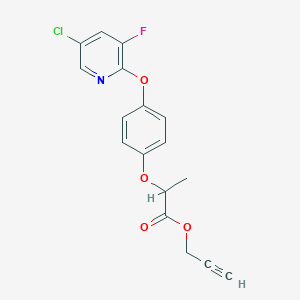
![[2-(4-Formyl-5-Hydroxy-6-Methylpyridin-3-Yl)ethyl]phosphonic Acid](/img/structure/B9863.png)
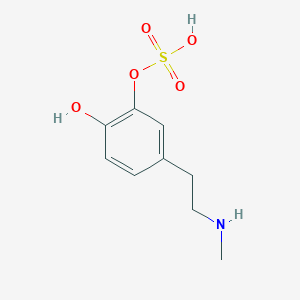

![10-Benzyl-9-methyl-1,4-dioxa-9-azaspiro[4.5]decane](/img/structure/B9867.png)
![Pentasodium;7-[[1-[4-[[4-chloro-6-[3-(2-sulfonatooxyethylsulfonyl)anilino]-1,3,5-triazin-2-yl]amino]-2-methoxy-5-sulfonatoanilino]-1,3-dioxobutan-2-yl]diazenyl]naphthalene-1,3,6-trisulfonate](/img/structure/B9869.png)
